molecular formula C10H12INO3 B13095973 Ethyl 4-amino-5-iodo-2-methoxybenzoate

Ethyl 4-amino-5-iodo-2-methoxybenzoate

Cat. No.: B13095973
M. Wt: 321.11 g/mol
InChI Key: SQQWCQGSOBCDOH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C10H12INO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an iodine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-iodo-2-methoxybenzoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with ethane sulfinic acid sodium salt . The reaction conditions often include the use of an acid catalyst and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Products include nitro compounds or quinones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Ethyl 4-amino-5-iodo-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-iodo-4-methoxybenzoate
  • Methyl 4-amino-5-iodo-2-methoxybenzoate
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its iodine atom, in particular, makes it a valuable compound for various applications, including radiolabeling and as a precursor for more complex molecules.

Biological Activity

Ethyl 4-amino-5-iodo-2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C10H12INO3C_{10}H_{12}INO_3 and features an amino group, an iodine atom, and a methoxy group attached to a benzoate ring. The presence of these functional groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H12INO3
Molecular Weight303.11 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom is believed to enhance binding affinity and reactivity, making it a candidate for therapeutic applications.

  • Enzyme Interaction : Studies suggest that this compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways crucial for disease progression.
  • Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, particularly against certain bacterial strains, which could be leveraged in developing new antibiotics.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structure of this compound can significantly alter its biological activity. Compounds with similar structures exhibit varying degrees of efficacy depending on the nature and position of substituents on the aromatic ring.

Compound NameKey Features
Mthis compoundContains a methyl group instead of an ethyl group
Ethyl 4-acetamido-5-iodo-2-methoxybenzoateContains an acetamido group
Methyl 4-amino-5-chloro-2-methoxybenzoateChlorine atom instead of iodine

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involved the activation of caspases and modulation of cell cycle regulators, suggesting its potential as an anticancer therapeutic .
  • Neuroprotective Effects : Research has indicated that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It has been shown to enhance dopamine receptor activity, which could be beneficial in treating neurodegenerative diseases like Parkinson's .

Properties

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

IUPAC Name

ethyl 4-amino-5-iodo-2-methoxybenzoate

InChI

InChI=1S/C10H12INO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3

InChI Key

SQQWCQGSOBCDOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)N)I

Origin of Product

United States

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